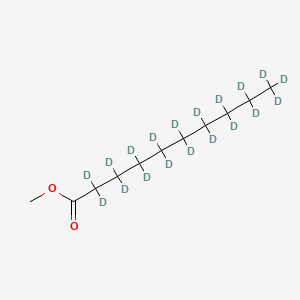

Methyl decanoate-D19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C11H22O2 |

|---|---|

Molecular Weight |

205.41 g/mol |

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate |

InChI |

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |

InChI Key |

YRHYCMZPEVDGFQ-MWHBIPIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |

Canonical SMILES |

CCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Isotopic Landscape of Methyl Decanoate-D19: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the precise isotopic composition of deuterated compounds is paramount for experimental accuracy and data integrity. This in-depth technical guide provides a comprehensive overview of the isotopic purity of Methyl decanoate-D19, including its quantitative analysis and the methodologies employed for its determination.

This compound, a deuterated analog of methyl decanoate, is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantification and in metabolic studies. Its utility is directly linked to its isotopic purity, which defines the extent to which hydrogen atoms have been replaced by deuterium.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is typically specified by the manufacturer as "atom percent deuterium (D)". Commercially available this compound commonly has a minimum isotopic enrichment of 98 atom % D.[1][2] This value, however, represents the overall deuterium content and does not fully describe the distribution of the different deuterated species. A more detailed analysis reveals a population of molecules with varying numbers of deuterium atoms.

While a specific certificate of analysis with the exact distribution is not publicly available, a representative isotopic distribution for a batch of this compound with a stated purity of ≥98 atom % D is presented in the table below. This distribution is critical for accurate mass spectrometry analysis, particularly for correcting for the contribution of isotopic peaks.

| Isotopic Species | Number of Deuterium Atoms | Expected Relative Abundance (%) |

| D19 | 19 | ≥ 98.0 |

| D18 | 18 | ≤ 2.0 |

| D17 | 17 | Trace |

| D0 (Unlabeled) | 0 | Trace |

Table 1: Representative Isotopic Distribution of this compound (≥98 atom % D)

In addition to isotopic purity, the chemical purity of this compound is also a critical parameter. It is typically determined by gas chromatography (GC) and is generally specified to be at least 98%.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of deuterated compounds like this compound relies on sophisticated analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying the different isotopic species of a compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer then provides information about the mass-to-charge ratio of each component, allowing for the determination of the isotopic distribution.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

GC Separation:

-

Injector: A split/splitless injector is used, typically in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. The injector temperature is set to 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is used for the separation.

-

Oven Program: The oven temperature is programmed to start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation of the analyte from any impurities.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry Analysis:

-

Ionization: Electron ionization (EI) at 70 eV is typically used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to scan a mass range that includes the molecular ions of the expected isotopic species (e.g., m/z 180-220).

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire the mass spectra of the eluting peaks.

-

-

Data Analysis: The relative abundance of each isotopic species is determined by integrating the peak areas of their respective molecular ions in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is another essential tool for assessing isotopic purity. ¹H NMR can be used to quantify the amount of residual non-deuterated material, while ²H NMR can directly observe the deuterium nuclei.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent that does not have signals in the regions of interest (e.g., chloroform-d, CDCl₃). An internal standard with a known concentration may be added for quantitative analysis.

-

¹H NMR Spectroscopy:

-

Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H NMR spectrum.

-

Analysis: The presence and integration of any residual proton signals corresponding to the methyl decanoate structure are used to calculate the percentage of the non-deuterated species.

-

-

²H NMR Spectroscopy:

-

Acquisition: A deuterium NMR spectrum is acquired.

-

Analysis: The presence of a signal corresponding to the deuterium atoms in the this compound confirms the deuteration. The chemical shift can provide information about the position of the deuterium atoms.

-

Visualizing the Analytical Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS and NMR analysis of this compound.

Caption: Workflow for GC-MS analysis of this compound.

References

A Technical Guide to the Commercial Sources and Application of Methyl decanoate-D19

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available sources of Methyl decanoate-D19, a deuterated stable isotope-labeled internal standard. It is intended for researchers, scientists, and drug development professionals who utilize quantitative analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This document summarizes key quantitative data from various suppliers, details a representative experimental protocol for its use, and includes visualizations to illustrate its application in analytical workflows.

Introduction to this compound

This compound is the deuterated form of Methyl decanoate, a fatty acid methyl ester. In this isotopically labeled version, 19 of the hydrogen atoms have been replaced with deuterium. This mass difference allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry. Due to its chemical and physical properties being nearly identical to the unlabeled analyte, this compound serves as an ideal internal standard for isotope dilution mass spectrometry.[1] The use of such a standard is crucial for correcting for variability during sample preparation, extraction, and analysis, thereby enhancing the accuracy and precision of quantitative measurements.[2][3]

Commercially Available Sources of this compound

The following table summarizes the key quantitative data for commercially available this compound from various suppliers. This information is critical for selecting the appropriate product based on experimental requirements such as required purity, isotopic enrichment, and quantity.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Enrichment | Available Quantities |

| LGC Standards | 1219804-67-7 | C11D19H3O2 | 205.4083 | 98 atom % D | 0.1 g, 0.5 g |

| CDN Isotopes | 1219804-67-7 | CD3(CD2)8COOCH3 | 205.41 | 98 atom % D | 0.1 g, 0.5 g |

| TRC | 1219804-67-7 | C11D19H3O2 | 205.4083 | Not Specified | 5 mg, 10 mg |

Application: Quantitative Analysis using a Deuterated Internal Standard

This compound is primarily used as an internal standard in quantitative analytical methods. The underlying principle is that the deuterated standard, when added to a sample at the beginning of the workflow, will behave identically to the endogenous analyte throughout the entire process. Any loss of analyte during sample preparation or variations in instrument response will be mirrored by the internal standard.[1] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved.

Logical Relationship of an Internal Standard

The following diagram illustrates the fundamental concept of how a deuterated internal standard corrects for analytical variability.

Caption: Logical workflow for quantitative analysis using an internal standard.

Experimental Protocols

While specific protocols are highly dependent on the analyte of interest, the matrix, and the instrumentation used, the following provides a detailed, representative methodology for the use of this compound as an internal standard in a typical LC-MS/MS workflow for the quantification of unlabeled Methyl decanoate in a biological matrix.

General Protocol for Quantification of Methyl Decanoate in Plasma using LC-MS/MS

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of unlabeled Methyl decanoate and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the same organic solvent.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution with the solvent to cover the expected concentration range of the analyte in the samples.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that provides a stable and robust signal in the mass spectrometer. This concentration should be kept constant across all samples, calibrators, and quality controls.

2. Sample Preparation:

-

To 100 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the internal standard working solution.

-

Vortex briefly to ensure thorough mixing.

-

Perform a protein precipitation step by adding 300 µL of cold acetonitrile. Vortex vigorously for 1 minute.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient tailored to achieve good separation and peak shape for Methyl decanoate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimized precursor-to-product ion transitions for both unlabeled Methyl decanoate and this compound.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

4. Data Analysis:

-

Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample, calibrator, and quality control.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram visualizes the key steps in the experimental protocol described above.

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Isotopic Signature: A Technical Guide to the Mass Spectrum of Methyl Decanoate-D19

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of Methyl decanoate-D19, a deuterated isotopologue of methyl decanoate. Understanding the fragmentation behavior of this stable isotope-labeled compound is crucial for its application as an internal standard in quantitative mass spectrometry-based assays, particularly in the fields of metabolomics, lipidomics, and drug development. This document details the expected fragmentation patterns, provides relevant experimental protocols, and visualizes the key fragmentation pathways.

Introduction

Methyl decanoate (C11H22O2) is the methyl ester of decanoic acid, a saturated fatty acid. Its deuterated form, this compound (C11H3D19O2), in which 19 hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for the quantification of its non-labeled counterpart and related fatty acid methyl esters (FAMEs). The significant mass shift of +19 Da allows for clear differentiation from the endogenous analyte in complex biological matrices, while its chemical properties remain nearly identical, ensuring similar behavior during sample preparation and chromatographic separation. This guide focuses on the electron ionization (EI) mass spectrum, the most common ionization technique for FAME analysis.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is characterized by a distinct set of fragment ions that arise from predictable cleavage and rearrangement reactions. The full deuteration of the alkyl chain and the methyl ester group (excluding the carbonyl oxygen and the ester oxygen) leads to a significant shift in the mass-to-charge ratio (m/z) of the characteristic fragments compared to its non-deuterated analog.

The molecular ion ([M]+•) for this compound is expected at m/z 205. The fragmentation pattern is dominated by several key processes, including alpha-cleavage, beta-cleavage, and the McLafferty rearrangement.

Key Fragmentation Pathways

-

McLafferty Rearrangement: This is a hallmark fragmentation of fatty acid methyl esters. It involves the transfer of a gamma-deuterium atom to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the beta-gamma carbon-carbon bond. For this compound, this rearrangement is expected to produce a prominent ion at m/z 77 , corresponding to the deuterated enol fragment [CD2=C(OD)OCD3]+•.

-

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group results in the loss of the methoxy group (-OCD3). This leads to the formation of a deuterated acylium ion at m/z 172 ([CD3(CD2)8CO]+).

-

Beta-Cleavage: Cleavage of the bond between the beta and gamma carbons from the carbonyl group results in a resonance-stabilized ion. For this compound, this cleavage leads to a significant ion at m/z 90 ([CD2COOCD3]+).

-

Alkyl Chain Fragmentation: A series of fragment ions resulting from the cleavage of C-C bonds along the deuterated alkyl chain are also expected. These ions will appear at intervals of 16 Da (for the loss of a -CD2- group), which is different from the 14 Da interval seen for non-deuterated alkanes.

The following diagram illustrates the primary fragmentation pathways of this compound.

Quantitative Data

While a publicly available, fully annotated mass spectrum for this compound is not readily accessible, the following table summarizes the predicted key ions and their theoretical m/z values based on known fragmentation mechanisms of fatty acid methyl esters and the principles of isotopic labeling. The relative abundance is an estimation based on the general appearance of FAME mass spectra.

| Ion Description | Proposed Structure | Theoretical m/z | Predicted Relative Abundance |

| Molecular Ion | [C11H3D19O2]+• | 205 | Low to Medium |

| McLafferty Rearrangement | [CD2=C(OD)OCD3]+• | 77 | High (often base peak) |

| Acylium Ion | [CD3(CD2)8CO]+ | 172 | Low |

| Beta-Cleavage Fragment | [CD2COOCD3]+ | 90 | Medium to High |

| Loss of •CD3 | [C10H3D16O2]+ | 187 | Low |

| General Alkyl Fragments | CnH(x)D(y)+ | Variable | Low to Medium |

Experimental Protocols

The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following provides a general experimental protocol for the analysis of fatty acid methyl esters.

Sample Preparation (Derivatization)

Fatty acids in biological samples are typically present as complex lipids and require extraction and derivatization to their corresponding methyl esters prior to GC-MS analysis.

-

Lipid Extraction: A common method is the Folch extraction, using a chloroform:methanol (2:1, v/v) mixture to extract lipids from the sample matrix.

-

Saponification and Methylation: The extracted lipids are saponified using a methanolic base (e.g., NaOH or KOH in methanol) to release the fatty acids. The fatty acids are then methylated using an acidic catalyst such as boron trifluoride in methanol (BF3-MeOH) or methanolic HCl. The resulting FAMEs are then extracted into an organic solvent like hexane.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene glycol stationary phase or a mid-polar column).

-

Injection: Splitless injection is often used for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points. A typical program might start at a low temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a period to ensure elution of all analytes.

-

Mass Spectrometer: An instrument capable of electron ionization (EI) is standard.

-

Ionization Energy: 70 eV.

-

Mass Range: A scan range of m/z 40-300 is typically sufficient to cover the expected fragments.

-

Data Acquisition: Full scan mode is used for qualitative analysis and identification, while selected ion monitoring (SIM) can be employed for enhanced sensitivity in quantitative assays, monitoring the characteristic ions of both the analyte and the deuterated internal standard.

The following diagram outlines a typical experimental workflow for the quantitative analysis of fatty acids using a deuterated internal standard like this compound.

Conclusion

The predictable and distinct fragmentation pattern of this compound makes it an excellent internal standard for the accurate and precise quantification of methyl decanoate and other fatty acid methyl esters by mass spectrometry. The significant mass shifts of the molecular ion and key fragment ions, particularly the McLafferty rearrangement ion, provide clear separation from the non-labeled analyte, minimizing isobaric interferences and enhancing the reliability of quantitative data. This technical guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize and interpret the mass spectral data of this important analytical tool.

An In-Depth Technical Guide to the Natural Abundance of Isotopes in Methyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural isotopic abundance of methyl decanoate, a fatty acid methyl ester (FAME) of significant interest in various scientific disciplines. This document details the foundational principles of isotopic composition, outlines the state-of-the-art analytical methodologies for its determination, and presents the expected natural abundance of the constituent elements.

Introduction to Natural Isotopes in Methyl Decanoate

Methyl decanoate, with the chemical formula C₁₁H₂₂O₂, is composed of carbon, hydrogen, and oxygen, each of which has multiple naturally occurring stable isotopes. The precise ratio of these isotopes in a given sample of methyl decanoate can provide valuable information about its origin, synthesis pathway, and environmental history.

The study of natural isotopic abundance is critical in fields such as food authenticity, metabolic research, environmental science, and drug development. Variations in isotopic ratios, known as isotopic fractionation, occur during physical, chemical, and biological processes, leading to unique isotopic signatures.

Quantitative Data: Natural Abundance of Constituent Isotopes

The natural abundance of stable isotopes for the elements that constitute methyl decanoate is well-established. These values represent the global average and serve as a baseline for isotopic analysis.

| Element | Isotope | Atomic Mass (u) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H (D) | 2.014102 | 0.0115 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999132 | 0.038 | |

| ¹⁸O | 17.999160 | 0.205 |

Note: The specific isotopic composition of a methyl decanoate sample is determined relative to international standards and expressed in delta (δ) notation in parts per thousand (‰).

Experimental Protocols for Isotopic Analysis

The determination of the natural isotopic abundance in methyl decanoate requires high-precision analytical techniques. The two primary methods employed are Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Sample Preparation: Lipid Extraction and Derivatization

Prior to instrumental analysis, the lipid fraction containing decanoic acid must be extracted from the sample matrix, and the decanoic acid is then converted to its methyl ester, methyl decanoate. This derivatization step is crucial for improving the volatility and chromatographic behavior of the fatty acid.

Protocol for Lipid Extraction and Methylation:

-

Lipid Extraction:

-

Homogenize the sample material (e.g., tissue, food product).

-

Perform a solvent extraction using a chloroform:methanol mixture (e.g., 2:1 v/v).[1]

-

Separate the lipid-containing organic phase from the aqueous phase.

-

Evaporate the solvent from the organic phase under a stream of nitrogen to yield the total lipid extract.[1]

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Resuspend the lipid extract in a known volume of a suitable solvent like hexane.

-

Add a methylation reagent, such as boron trifluoride (BF₃) in methanol or a solution of methanolic sulfuric acid.

-

Heat the mixture in a sealed vial at a controlled temperature (e.g., 100°C) for a specified time (e.g., 1 hour) to ensure complete conversion to FAMEs.[2]

-

After cooling, add a salt solution (e.g., 1M NaCl) and fresh hexane to extract the FAMEs.[2]

-

Collect the upper hexane layer containing the FAMEs for analysis.[2]

-

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

GC-IRMS is the gold standard for determining the carbon isotope ratios (¹³C/¹²C) of individual compounds in a mixture.

Experimental Workflow for GC-IRMS Analysis:

Caption: Workflow for GC-IRMS analysis of methyl decanoate.

Detailed GC-IRMS Protocol:

-

Gas Chromatography (GC):

-

Inject the FAME sample into the GC.

-

Use a suitable capillary column (e.g., a polar DB-FATWAX UI column for biological samples) to separate the different FAMEs.

-

Employ a temperature program to elute the FAMEs, including methyl decanoate, at distinct retention times. A typical program might start at 60°C, ramp up to 220°C, and hold for a period to ensure elution of all compounds.

-

-

Combustion Interface:

-

As each FAME elutes from the GC column, it passes through a combustion reactor containing an oxidant (e.g., copper oxide) at a high temperature (around 1000°C).

-

This process quantitatively converts the organic carbon in the FAME into carbon dioxide (CO₂) gas.

-

-

Isotope Ratio Mass Spectrometry (IRMS):

-

The resulting CO₂ gas is introduced into the ion source of the mass spectrometer.

-

The IRMS measures the ion beams corresponding to the different isotopologues of CO₂ (i.e., ¹²C¹⁶O₂, ¹³C¹⁶O₂, etc.).

-

The ratio of the intensities of these ion beams provides a precise measurement of the ¹³C/¹²C ratio.

-

-

Data Analysis:

-

The measured isotope ratio of the sample is compared to that of a calibrated reference material.

-

The result is expressed as a delta value (δ¹³C) in per mil (‰) using the following equation: δ¹³C (‰) = [ ( (¹³C/¹²C)sample / (¹³C/¹²C)standard ) - 1 ] * 1000

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR spectroscopy can be used for position-specific isotope analysis (PSIA), providing information about the isotopic abundance at each carbon position within the methyl decanoate molecule.

Experimental Workflow for NMR Isotopic Analysis:

Caption: Workflow for NMR-based isotopic analysis.

Detailed Quantitative ¹³C NMR Protocol:

-

Sample Preparation:

-

A highly purified and concentrated sample of methyl decanoate is required.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in a high-precision NMR tube.

-

-

NMR Data Acquisition:

-

Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer.

-

To obtain accurate quantitative data, long relaxation delays and a 90° pulse angle are typically used to ensure complete relaxation of all carbon nuclei between scans.

-

Proton decoupling is applied to collapse the C-H couplings into singlets, improving signal-to-noise and simplifying the spectrum.

-

-

Data Processing and Analysis:

-

Process the raw NMR data, including Fourier transformation, phase correction, and baseline correction.

-

Carefully integrate the signal intensity for each distinct carbon resonance in the methyl decanoate spectrum.

-

The relative area of each peak corresponds to the relative abundance of the ¹³C isotope at that specific carbon position.

-

For absolute quantification, a reference compound with a known isotopic abundance may be used. Recent methods also utilize an intramolecular reference, such as the methoxy group in FAMEs, to improve accuracy.

-

Conclusion

The natural isotopic abundance of methyl decanoate provides a powerful tool for researchers across various scientific fields. By employing advanced analytical techniques such as GC-IRMS and quantitative NMR, it is possible to obtain detailed information about the bulk and position-specific isotopic composition of this molecule. The protocols outlined in this guide provide a framework for obtaining high-quality data, which can be used to trace the origin, understand the formation pathways, and assess the authenticity of products containing methyl decanoate. As analytical instrumentation continues to improve in sensitivity and resolution, the applications of stable isotope analysis in lipidomics and related fields are expected to expand further.

References

A Technical Guide to Methyl Decanoate and Its Deuterated Analog, Methyl Decanoate-D19

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key differences between Methyl decanoate and its deuterated counterpart, Methyl decanoate-D19. This document provides a comprehensive overview of their respective chemical and physical properties, analytical characteristics, and significant applications in research and development, with a particular focus on the utility of isotopic labeling.

Core Chemical and Physical Differences

Methyl decanoate is a fatty acid methyl ester with a ten-carbon chain.[1][2] Its deuterated analog, this compound, is a form of this compound where 19 of the 22 hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[3] This isotopic substitution is the fundamental difference that dictates the distinct properties and applications of the two molecules.

The most immediate consequence of deuteration is an increase in molecular weight. This seemingly simple change has profound implications for the analytical behavior of the molecule, particularly in mass spectrometry.

Table 1: Comparison of Chemical and Physical Properties

| Property | Methyl decanoate | This compound |

| Molecular Formula | C₁₁H₂₂O₂[4] | C₁₁D₁₉H₃O₂[3] |

| Molecular Weight | 186.29 g/mol | 205.41 g/mol |

| Exact Mass | 186.16198 Da | 205.2812 Da |

| CAS Number | 110-42-9 | 1219804-67-7 |

| Melting Point | -14 to -11 °C | Not available |

| Boiling Point | 224 °C | Not available |

| Density | 0.871 g/mL at 20 °C | Not available |

Analytical Characterization: A Tale of Two Isotopes

The key distinctions between Methyl decanoate and this compound become most apparent during analytical characterization, particularly through mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

In mass spectrometry, the 19-dalton mass difference between the two compounds allows for their easy differentiation. This compound is an ideal internal standard for quantitative mass spectrometry-based assays. When added to a sample in a known quantity, it co-elutes with the endogenous (non-deuterated) Methyl decanoate, experiencing the same sample preparation losses and ionization suppression or enhancement effects. By comparing the signal intensity of the analyte to the internal standard, a highly accurate quantification can be achieved.

The fragmentation patterns in electron ionization mass spectrometry (EI-MS) will also differ. While the fragmentation of the carbon backbone will be similar, the resulting fragment ions for this compound will have a higher mass-to-charge ratio (m/z) due to the presence of deuterium atoms. The molecular ion peak for Methyl decanoate is observed at m/z 186, while for this compound, it will be at m/z 205.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the spectrum of Methyl decanoate shows characteristic peaks for the methyl ester protons and the protons along the fatty acid chain. Conversely, the ¹H NMR spectrum of this compound would be largely silent in the regions corresponding to the deuterated positions, as deuterium is not detected in ¹H NMR. The only significant peak would be from the non-deuterated methyl group of the ester.

In ¹³C NMR spectroscopy, the spectra of both compounds would be similar, showing peaks for each of the 11 carbon atoms. However, the carbon atoms bonded to deuterium in this compound may exhibit slight upfield shifts and the signals may be split into multiplets due to C-D coupling.

Synthesis and Applications

Synthesis

Methyl decanoate is typically synthesized by the esterification of decanoic acid with methanol. The synthesis of this compound involves the use of deuterated starting materials. For instance, deuterated decanoic acid can be esterified with methanol, or decanoic acid can be reacted with deuterated methanol in the presence of a catalyst.

Figure 1: Synthesis of Methyl Decanoate.

Applications in Research and Development

The primary application of this compound lies in its use as a tracer and an internal standard in various research and drug development contexts.

-

Metabolic Studies: Deuterium-labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems. By introducing this compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) using mass spectrometry. This is crucial for understanding fatty acid metabolism and the effects of drugs on lipid pathways.

-

Quantitative Bioanalysis: In drug development, accurate quantification of analytes in biological matrices is essential. This compound serves as a robust internal standard for the quantification of endogenous or administered Methyl decanoate in plasma, tissues, or other biological samples by GC-MS or LC-MS.

Figure 2: Workflow for Quantitative Analysis using this compound.

Experimental Protocols

General Protocol for Fatty Acid Analysis using a Deuterated Internal Standard

This protocol outlines a general procedure for the quantification of fatty acids in a biological sample using a deuterated internal standard like this compound.

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

This compound internal standard solution of known concentration

-

Solvents for extraction (e.g., chloroform, methanol)

-

Derivatizing agent (e.g., BF₃ in methanol, or acetyl chloride)

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS or LC-MS system

Procedure:

-

Sample Preparation: To a known amount of the biological sample, add a precise volume of the this compound internal standard solution.

-

Lipid Extraction: Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method, with a chloroform/methanol mixture.

-

Derivatization: The extracted lipids are then converted to their fatty acid methyl esters (FAMEs). This is typically achieved by transesterification using a reagent like 14% boron trifluoride in methanol or methanolic HCl, followed by heating.

-

Extraction of FAMEs: After derivatization, the FAMEs are extracted into an organic solvent like hexane.

-

Analysis: The hexane layer containing the FAMEs is analyzed by GC-MS or LC-MS. The instrument is set to monitor the specific m/z values for both the endogenous Methyl decanoate and the deuterated internal standard.

-

Quantification: The concentration of Methyl decanoate in the original sample is calculated by comparing the peak area of the analyte to the peak area of the internal standard and relating this ratio to a calibration curve.

Figure 3: Experimental Workflow Overview.

Conclusion

This compound is a powerful tool for researchers and scientists in the field of drug development and metabolic research. Its key difference from Methyl decanoate—the presence of deuterium—provides a distinct analytical signature that is leveraged for highly accurate quantification and for tracing metabolic pathways. Understanding the fundamental principles of isotopic labeling and its impact on analytical techniques is crucial for the effective application of these valuable research compounds.

References

- 1. Methyl Decanoate | C11H22O2 | CID 8050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Methyl decanoate (HMDB0033848) [hmdb.ca]

- 3. Buy Online CAS Number 1219804-67-7 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. Methyl decanoate | 110-42-9 [chemicalbook.com]

Applications of Deuterated Fatty Acid Methyl Esters in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of deuterated fatty acid methyl esters (FAMEs) in scientific research and drug development. By replacing hydrogen atoms with their stable isotope, deuterium, these modified molecules offer unique advantages for metabolic tracing, quantitative analysis, and influencing the pharmacokinetic properties of therapeutic agents. This document details the core applications, presents quantitative data in a structured format, outlines key experimental protocols, and visualizes complex biological pathways and workflows.

Core Applications of Deuterated Fatty Acid Methyl Esters

Deuterated FAMEs are invaluable tools in various research fields, primarily due to the mass difference between hydrogen and deuterium. This isotopic substitution allows for their use in a range of applications, from precise quantification to metabolic pathway elucidation.

Internal Standards in Quantitative Mass Spectrometry

One of the most widespread applications of deuterated FAMEs is their use as internal standards in mass spectrometry-based quantification, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Due to their chemical similarity to their non-deuterated counterparts, they co-elute or elute very closely during chromatography and exhibit similar ionization efficiencies.[2] This allows for the correction of variability introduced during sample preparation, extraction, and analysis, leading to highly accurate and precise quantification.[1][3] The use of stable isotope-labeled internal standards is a well-established strategy to overcome challenges such as sample loss during preparation and variations in instrument response.

Metabolic Tracing and Flux Analysis

Deuterated fatty acids are instrumental in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system.[4] By introducing a deuterated fatty acid into a cell culture or organism, researchers can trace its metabolic fate as it is incorporated into various lipids and other metabolites. The pattern and extent of deuterium incorporation provide quantitative information about the activity of different metabolic pathways. This approach is crucial for understanding cellular metabolism in both healthy and diseased states.

Studying the Kinetic Isotope Effect and Enzyme Mechanisms

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength leads to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. Researchers leverage the KIE to study enzyme reaction mechanisms and to develop drugs with improved pharmacokinetic profiles. By strategically placing deuterium atoms at sites of metabolic activity, the metabolic breakdown of a drug can be slowed, potentially increasing its half-life and efficacy.

Drug Development and Lipidomics

In drug development, deuterated compounds, including lipids, are used to create novel therapeutics with enhanced properties. The "deuterium-reinforced" lipids can be more resistant to oxidative damage, a key factor in various diseases. For example, deuterated polyunsaturated fatty acids (PUFAs) have been shown to protect against lipid peroxidation. In the field of lipidomics, which involves the comprehensive analysis of lipids in a biological system, deuterated lipids are essential for accurate quantification and for studying the complex roles of lipids in health and disease.

Data Presentation

Table 1: Improvement in Analytical Precision using Deuterated Internal Standards

| Analyte | Without Internal Standard (%RSD) | With Deuterated Internal Standard (%RSD) | Reference |

| Free Fatty Acids (in milk) | 2.77 - 6.82 | Not explicitly stated, but method showed good repeatability | |

| Fatty Acid Methyl Esters | >15 (in some cases) | < 15 (generally accepted for high reproducibility) | |

| Amino Acids (as a proxy) | 13.5 | 8.3 |

RSD: Relative Standard Deviation

Table 2: Kinetic Isotope Effect (KIE) in the Oxidation of Deuterated Linoleic Acid

| Deuterated Substrate | kH/kD |

| 11,11-D2-Linoleic Acid | 3.0 |

kH/kD: Ratio of the rate constant for the reaction with the non-deuterated substrate to the rate constant for the reaction with the deuterated substrate.

Experimental Protocols

Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol describes a common method for extracting total lipids from biological tissues.

Materials:

-

Chloroform (purified and distilled)

-

Methanol (purified and distilled)

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Glassware (vials, pipettes)

Procedure:

-

Homogenization: Homogenize the tissue sample (e.g., 1 g) with a mixture of chloroform and methanol (2:1, v/v) to a final volume of 20 mL.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture thoroughly to induce phase separation.

-

Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to achieve a clear separation of the two phases.

-

Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.

-

Drying: Evaporate the chloroform under a gentle stream of nitrogen to obtain the dried lipid extract.

Transesterification of Fatty Acids to FAMEs using Boron Trifluoride (BF₃)-Methanol

This protocol details the conversion of fatty acids within the lipid extract to their corresponding methyl esters.

Materials:

-

BF₃-Methanol solution (10-14% w/w)

-

Methanol

-

Hexane or Heptane

-

Saturated NaCl solution

-

Heating block or water bath

-

Screw-capped glass tubes

Procedure:

-

Saponification (for complex lipids): To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol. Heat at 100°C for 5 minutes.

-

Methylation: Cool the sample and add 2 mL of 12% BF₃ in methanol. Heat the mixture at 100°C for 30 minutes.

-

Extraction of FAMEs: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously to extract the FAMEs into the hexane layer.

-

Collection: Allow the phases to separate and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

GC-MS Analysis of FAMEs

The following are typical parameters for the analysis of FAMEs by GC-MS. Optimization may be required based on the specific instrument and analytes.

| Parameter | Value | Reference |

| Gas Chromatograph | ||

| Column | DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar column | |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | |

| Injector Temperature | 250°C | |

| Injection Volume | 1 µL (splitless mode) | |

| Oven Temperature Program | Initial 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min | |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | |

| Ion Source Temperature | 230°C | |

| Quadrupole Temperature | 150°C | |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Mandatory Visualizations

Experimental Workflows

Signaling Pathway

Metabolic Flux Analysis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Methyl Decanoate-D19

For researchers, scientists, and professionals in drug development, ensuring the integrity of analytical standards is paramount. This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl decanoate-D19, a deuterated internal standard crucial for mass spectrometry-based quantification.

Overview of this compound

This compound is a stable isotope-labeled fatty acid methyl ester (FAME). Its chemical structure is identical to that of endogenous methyl decanoate, with the exception that 19 of its hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for accurately quantifying the unlabeled analyte in complex biological matrices, as it co-elutes with the analyte but is distinguishable by its higher mass.

Stability and Storage Conditions

The stability of this compound is critical for generating reliable and reproducible analytical data. Based on information from various suppliers, the compound is chemically stable under standard ambient conditions.

Table 1: Summary of Recommended Storage and Stability for this compound

| Parameter | Recommendation | Source |

| Storage Temperature | Room Temperature | [1][2][3] |

| Long-term Storage (General FAMEs) | -20°C | [4] |

| Container | Tightly closed vial | |

| Stability | Stable under recommended storage conditions. | |

| Re-analysis Interval | Re-analyze for chemical purity after three years. |

While room temperature storage is generally recommended for the neat compound, for solutions of fatty acid methyl esters, storage at -20°C is a common practice to minimize any potential for degradation over extended periods. It is crucial to use tightly sealed containers to prevent solvent evaporation and potential contamination.

Factors Influencing Stability

The stability of esters like this compound can be influenced by several factors. Understanding these can help in maintaining the integrity of the standard.

Caption: Factors affecting the stability of this compound.

Experimental Protocol for Stability Assessment

Objective: To evaluate the chemical stability of this compound under defined storage conditions (e.g., temperature, light) over a specified period.

Materials:

-

This compound standard

-

High-purity solvent (e.g., hexane, methanol, or acetonitrile)

-

Amber glass vials with PTFE-lined caps

-

Analytical balance

-

Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)

-

Controlled environment chambers (for temperature and humidity control)

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable high-purity solvent to create a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Serially dilute the stock solution to prepare working solutions at a concentration appropriate for the analytical instrumentation.

-

-

Sample Aliquoting and Storage:

-

Aliquot the working solution into multiple amber glass vials to minimize the impact of repeated sampling from a single container.

-

Divide the vials into different storage condition groups:

-

Control: -80°C (assumed to be the most stable condition)

-

Recommended: Room temperature (as per supplier recommendations)

-

Accelerated: 40°C (to simulate long-term degradation in a shorter timeframe)

-

Light Exposure: Room temperature with exposure to ambient light.

-

-

-

Time Points for Analysis:

-

Establish a schedule for analyzing the samples from each storage condition. A typical schedule might include T=0 (initial analysis), 1 week, 1 month, 3 months, 6 months, and 1 year.

-

-

Analytical Method:

-

Use a validated GC-MS or LC-MS method to analyze the concentration of this compound in the stored samples.

-

The method should be capable of separating the analyte from any potential degradation products.

-

-

Data Analysis:

-

At each time point, compare the peak area or concentration of the samples stored under different conditions to the control sample (stored at -80°C).

-

Calculate the percentage of degradation. A significant change in concentration (e.g., >5%) would indicate instability under that particular storage condition.

-

Caption: A generalized workflow for assessing the stability of a chemical standard.

Conclusion

This compound is a stable compound when stored under the recommended conditions of room temperature in a tightly sealed container. For long-term storage, particularly when in solution, storing at -20°C is a prudent measure to ensure its integrity. While the compound is generally stable, it is good laboratory practice to re-analyze its purity periodically, with a suggested interval of three years. For critical applications, researchers may consider performing their own stability studies, especially if the standard is to be used in solution over an extended period. The provided experimental workflow offers a robust framework for such an assessment. Adherence to these guidelines will help ensure the accuracy and reliability of analytical results obtained using this important internal standard.

References

Methodological & Application

Application Note: Quantitative Analysis of Methyl Decanoate in Biological Matrices using Methyl Decanoate-D19 as an Internal Standard by GC-MS

Abstract

This application note details a robust and accurate method for the quantitative analysis of methyl decanoate in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) with Methyl decanoate-D19 as a stable isotope-labeled internal standard. The use of a deuterated internal standard provides high precision and accuracy by correcting for variations during sample preparation and analysis.[1][2][3] This methodology is particularly suited for applications in metabolomics, food science, and drug development where precise quantification of fatty acid methyl esters is crucial.

Introduction

Methyl decanoate, the methyl ester of decanoic acid (a medium-chain fatty acid), is a compound of interest in various research fields. Its quantification in complex biological matrices requires a highly selective and sensitive analytical method. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose. However, variability in sample extraction, injection volume, and instrument response can lead to inaccurate results.[4]

The internal standard method is a widely used technique to improve the precision and accuracy of quantitative analysis. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects.[1] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification. This is because their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly throughout the analytical process.

This application note provides a detailed protocol for the quantification of methyl decanoate using this compound as an internal standard.

Principle of the Method

A known amount of this compound is added to each sample, calibrator, and quality control sample at the beginning of the sample preparation process. Both the analyte (methyl decanoate) and the internal standard (this compound) are then co-extracted and analyzed by GC-MS.

During GC separation, the analyte and the internal standard will have very similar retention times due to their similar chemical structures. In the mass spectrometer, they will be distinguished by their different mass-to-charge ratios (m/z). Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the sample by interpolation from a calibration curve constructed using standards with known concentrations of the analyte and a constant concentration of the internal standard.

Caption: Logical workflow for quantification using an internal standard.

Experimental

Materials and Reagents

-

Methyl decanoate (≥99.5% purity)

-

This compound (≥98% isotopic purity)

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Sodium sulfate (anhydrous)

-

Sample matrix (e.g., human plasma, food homogenate)

Instrumentation

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary GC column suitable for fatty acid methyl ester analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Autosampler

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Preparation of Standard Solutions

-

Methyl Decanoate Stock Solution (1 mg/mL): Accurately weigh 10 mg of methyl decanoate and dissolve it in 10 mL of hexane.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.

-

Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution 1:100 with hexane.

-

Calibration Standards: Prepare a series of calibration standards by spiking the appropriate volume of the methyl decanoate stock solution into the sample matrix to achieve a concentration range of 0.1 to 50 µg/mL.

Protocol

Sample Preparation

-

Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 2 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (10 µg/mL) to each tube.

-

Add 500 µL of a 2:1 (v/v) mixture of hexane:methanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer (hexane) to a clean autosampler vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of hexane.

Caption: Experimental workflow for sample preparation.

GC-MS Analysis

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp: 10°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Methyl decanoate: m/z 87, 143

-

This compound: m/z 90, 155 (hypothetical based on deuteration pattern and fragmentation)

-

Data Analysis and Results

The peak areas for the selected ions of methyl decanoate and this compound are integrated. A calibration curve is generated by plotting the peak area ratio (Methyl decanoate / this compound) against the concentration of the calibration standards. The concentration of methyl decanoate in the unknown samples is then calculated from the linear regression equation of the calibration curve.

Quantitative Data

The following table summarizes the performance of the method.

| Parameter | Value |

| Calibration Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 95 - 105% |

Table 1: Summary of quantitative data for the GC-MS analysis of methyl decanoate using this compound as an internal standard.

Conclusion

The use of this compound as an internal standard in the GC-MS analysis of methyl decanoate provides a highly accurate, precise, and reliable method for quantification in complex biological matrices. This stable isotope dilution method effectively compensates for sample loss during preparation and variations in instrument performance, making it an ideal choice for demanding research and development applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

Application Note & Protocol: Quantitative Analysis of Non-Deuterated Analytes Using Methyl Decanoate-D19 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the quantitative analysis of non-deuterated analytes, particularly fatty acid methyl esters (FAMEs) and other volatile to semi-volatile organic compounds, using Methyl decanoate-D19 as an internal standard (IS) with Gas Chromatography-Mass Spectrometry (GC-MS). Methyl decanoate, also known as methyl caprate, is a fatty acid methyl ester.[1][2] The use of a stable isotope-labeled internal standard like this compound is a robust method for correcting for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantitative results.

This protocol is intended as a comprehensive guide and may require optimization for specific matrices and analytes of interest.

Principle of the Method

Quantitative analysis using an internal standard relies on the addition of a known amount of a compound (the internal standard) to every sample, calibrator, and quality control sample. The internal standard should be chemically similar to the analyte of interest but distinguishable by the analytical instrument.[3] this compound is an ideal internal standard for the analysis of its non-deuterated counterpart and other similar FAMEs because it co-elutes or elutes very closely to the analyte, experiences similar ionization and fragmentation in the mass spectrometer, and can be differentiated based on its mass-to-charge ratio (m/z).

The concentration of the analyte is determined by comparing the ratio of the analyte's peak area to the internal standard's peak area against a calibration curve constructed from standards with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Protocols

Materials and Reagents

-

Analytes of Interest: (e.g., Methyl decanoate, other FAMEs)

-

Internal Standard: this compound

-

Solvent: High-purity, GC-MS grade solvent (e.g., Hexane, Ethyl Acetate, Methanol)

-

Sample Matrix: (e.g., plasma, tissue homogenate, environmental sample)

-

Reagents for Sample Preparation: (as required for the specific application, e.g., derivatization agents, extraction solvents)

-

GC Vials and Caps: 2 mL amber glass vials with PTFE-lined septa

-

Pipettes and Pipette Tips: Calibrated precision pipettes

-

Vortex Mixer

-

Centrifuge

Preparation of Standard Solutions

3.2.1. Analyte Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh approximately 10 mg of the analyte standard.

-

Dissolve in the appropriate solvent in a 10 mL volumetric flask.

-

Fill to the mark with the solvent and mix thoroughly.

3.2.2. Internal Standard Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in the same solvent as the analyte in a 10 mL volumetric flask.

-

Fill to the mark with the solvent and mix thoroughly.

3.2.3. Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the analyte stock solution.

-

Prepare a working internal standard solution at a concentration that will yield a suitable response in the GC-MS (e.g., 10 µg/mL).

3.2.4. Calibration Standards:

-

Prepare a set of calibration standards by spiking known amounts of the analyte working solutions into blank matrix.

-

Add a constant amount of the working internal standard solution to each calibration standard.

-

The final concentration of the internal standard should be the same in all calibration standards and samples.

Sample Preparation

The following is a general liquid-liquid extraction protocol. This should be optimized based on the specific sample matrix and analyte properties.

-

Sample Aliquot: Pipette a known volume (e.g., 100 µL) of the sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the working internal standard solution to the sample.

-

Protein Precipitation (if applicable): Add a protein precipitation agent (e.g., ice-cold acetonitrile or methanol), vortex, and centrifuge.

-

Liquid-Liquid Extraction:

-

Add an appropriate extraction solvent (e.g., hexane:ethyl acetate 9:1 v/v).

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

-

Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS analysis (e.g., 100 µL of hexane).

-

Transfer: Transfer the reconstituted sample to a GC vial for analysis.

GC-MS Analysis

The following are suggested starting conditions and may require optimization.

| Parameter | Condition |

| Gas Chromatograph | Agilent, Shimadzu, or equivalent |

| Column | e.g., DB-5ms, HP-5ms (30 m x 0.25 mm, 0.25 µm) or a polar column like a PEG-based column for FAMEs |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial: 60 °C, hold for 1 minRamp 1: 10 °C/min to 180 °CRamp 2: 20 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | Quadrupole or Time-of-Flight (TOF) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| SIM Ions (Example) | Analyte (Methyl decanoate): m/z (e.g., 74, 87, 186)Internal Standard (this compound): m/z (e.g., 80, 96, 205) |

Note: The specific SIM ions should be determined by analyzing the mass spectra of the pure analyte and internal standard.

Data Presentation

Calibration Curve Data

| Calibration Level | Analyte Concentration (µg/mL) | IS Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 0.1 | 10 | 15,000 | 1,500,000 | 0.01 |

| 2 | 0.5 | 10 | 75,000 | 1,510,000 | 0.05 |

| 3 | 1.0 | 10 | 152,000 | 1,490,000 | 0.10 |

| 4 | 5.0 | 10 | 760,000 | 1,520,000 | 0.50 |

| 5 | 10.0 | 10 | 1,510,000 | 1,500,000 | 1.01 |

| 6 | 25.0 | 10 | 3,780,000 | 1,510,000 | 2.50 |

| 7 | 50.0 | 10 | 7,550,000 | 1,500,000 | 5.03 |

Sample Quantification Data

| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |

| Sample 1 | 450,000 | 1,480,000 | 0.304 | 3.01 |

| Sample 2 | 1,230,000 | 1,530,000 | 0.804 | 7.98 |

| QC Low | 220,000 | 1,510,000 | 0.146 | 1.45 |

| QC High | 6,050,000 | 1,490,000 | 4.060 | 40.25 |

Visualizations

Caption: Experimental workflow for quantitative analysis.

References

Quantitative Analysis of Methyl Decanoate using a Deuterated Internal Standard by LC-MS/MS: An Application Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl decanoate, a fatty acid methyl ester (FAME), is a significant molecule in various biological and industrial processes. Its accurate quantification is crucial in fields ranging from metabolic research to biofuel development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the analysis of such compounds. The use of a stable isotope-labeled internal standard, such as Methyl decanoate-D19, is the gold standard for quantitative accuracy, as it effectively compensates for variations in sample preparation and instrument response.

This application note provides a detailed protocol for the development of a robust LC-MS/MS method for the quantification of methyl decanoate using this compound as an internal standard. The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Materials and Reagents

-

Methyl decanoate standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Hexane (HPLC grade)

-

Sodium sulfate, anhydrous

-

Boron trifluoride-methanol solution (14% w/v) or methanolic HCl

Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For biological samples where fatty acids are present in their free form or as part of complex lipids, a derivatization step to convert them to FAMEs is necessary to improve their chromatographic properties and ionization efficiency.

-

Lipid Extraction (if necessary): For complex matrices like plasma or tissue, perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).

-

Internal Standard Spiking: To the extracted lipid residue or a known amount of the sample, add a precise volume of this compound solution in methanol to achieve a final concentration appropriate for the expected range of the analyte.

-

Methylation:

-

Add 1 mL of 14% boron trifluoride-methanol solution to the sample.

-

Alternatively, use 2 mL of 1.25 M methanolic HCl.

-

Cap the vial tightly and heat at 80-100°C for 1-2 hours.

-

Cool the vial to room temperature.

-

-

Extraction of FAMEs:

-

Add 1 mL of hexane and 1 mL of water to the vial.

-

Vortex vigorously for 1 minute.

-

Centrifuge to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

Sample Dilution: Evaporate the hexane under a gentle stream of nitrogen and reconstitute the residue in an appropriate volume of the initial mobile phase (e.g., 80:20 acetonitrile:water).

Experimental Workflow

Caption: Workflow for the quantitative analysis of methyl decanoate.

LC-MS/MS Method Development

Liquid Chromatography (LC) Parameters

-

Column: A reversed-phase C18 or C8 column is recommended for the separation of FAMEs. A typical column dimension would be 2.1 x 100 mm with a particle size of 1.8 µm.

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 10 mM ammonium formate.

-

Gradient: A gradient elution is typically employed to separate FAMEs of different chain lengths. A starting condition of around 80% B, ramping to 95-100% B over several minutes is a good starting point for optimization.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40-50°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Parameters

-

Ion Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for FAMEs as they are relatively non-polar and ionize efficiently in the gas phase.[1] Electrospray Ionization (ESI) can also be used, often with the addition of a mobile phase modifier like ammonium formate to promote the formation of adducts.[2] For FAMEs, APCI and Atmospheric Pressure Photoionization (APPI) generally provide better sensitivity than ESI.[3][4]

-

Polarity: Positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions: The protonated molecule [M+H]⁺ is the typical precursor ion for FAMEs in positive ion mode.[5] The selection of product ions should be based on characteristic fragments. For saturated FAMEs, common fragmentations include the loss of methanol (CH₃OH) and cleavages along the alkyl chain.

The following table provides the theoretical masses and suggested MRM transitions for methyl decanoate and its deuterated internal standard. These should be optimized on the specific mass spectrometer being used.

| Compound | Formula | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |

| Methyl decanoate | C₁₁H₂₂O₂ | 187.17 | To be determined empirically |

| This compound | C₁₁H₃D₁₉O₂ | 206.29 | To be determined empirically |

Note on MRM Transition Optimization: The optimal collision energy for each transition must be determined experimentally by infusing a standard solution of methyl decanoate and this compound and performing a product ion scan followed by collision energy optimization for the most intense and specific product ions.

Data Presentation

The quantitative data should be summarized in a clear and structured table. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Table 1: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1500 | 10000 | 0.15 |

| 5 | 7600 | 10200 | 0.75 |

| 10 | 15500 | 10100 | 1.53 |

| 50 | 78000 | 10300 | 7.57 |

| 100 | 152000 | 10000 | 15.20 |

| 500 | 760000 | 10100 | 75.25 |

Table 2: LC-MS/MS Method Parameters

| Parameter | Value |

| LC System | |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 80% B to 100% B in 5 min, hold for 2 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 45°C |

| Injection Volume | 5 µL |

| MS System | |

| Ion Source | APCI |

| Polarity | Positive |

| MRM Transitions | |

| Methyl decanoate | 187.17 -> Optimized Product Ion |

| This compound | 206.29 -> Optimized Product Ion |

Signaling Pathways and Logical Relationships

The logic of using a stable isotope-labeled internal standard is to ensure that any loss of analyte during sample processing or variations in instrument response are corrected for, leading to more accurate and precise quantification.

Internal Standard Correction Logic

References

- 1. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 2. aocs.org [aocs.org]

- 3. Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Accurate Quantification of Analytes in Biological Matrices Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative bioanalysis by mass spectrometry, achieving high accuracy and precision is crucial for reliable decision-making in drug development and clinical research. The use of a stable isotope-labeled internal standard (IS), particularly a deuterated analog of the analyte, is the gold standard for quantification.[1][2] This method, a form of isotope dilution mass spectrometry (IDMS), relies on the principle that a deuterated IS is chemically identical to the analyte and will behave similarly during sample preparation and analysis.[3] By adding a known amount of the deuterated IS to all samples, calibration standards, and quality controls, it effectively corrects for variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. The mass spectrometer distinguishes between the analyte and the deuterated IS based on their mass-to-charge ratio (m/z), allowing for the calculation of a peak area ratio. This ratio is then used to construct a calibration curve and accurately determine the concentration of the analyte in unknown samples.

Experimental Protocols

This section details a general protocol for the quantification of an analyte in human plasma using a deuterated internal standard with LC-MS/MS.

1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable organic solvent (e.g., methanol) to obtain a final concentration of 1 mg/mL.

-

Deuterated Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the deuterated internal standard in the same manner.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards covering the desired concentration range.

-

Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the deuterated IS stock solution with acetonitrile to achieve a final concentration that yields a consistent and robust signal.

-

Calibration Curve Standards: Prepare calibration standards by spiking blank biological matrix (e.g., human plasma) with the appropriate working standard solutions to achieve a final concentration range (e.g., 1-1000 ng/mL). A blank sample (matrix with no analyte or IS) and a zero sample (matrix with IS only) should also be prepared.

-

Quality Control (QC) Samples: Prepare QC samples in blank biological matrix at a minimum of three concentration levels: low, medium, and high (LQC, MQC, HQC).

2. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for sample cleanup in bioanalysis.

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 100 µL of the respective sample (standard, QC, or unknown) into the appropriately labeled tube.

-

Add 25 µL of the internal standard working solution to each tube (except the blank).

-

Vortex each tube briefly to mix.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

3. LC-MS/MS Analysis

The following are typical LC-MS/MS conditions and should be optimized for the specific analyte.

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to ensure separation of the analyte from matrix components and its co-elution with the deuterated internal standard.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-